Cas no 1417567-50-0 (5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene)

5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene is a halogenated aromatic compound featuring multiple functional groups, including bromo, chloro, fluoro, and chlorodifluoromethoxy substituents. Its highly substituted benzene ring makes it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty materials. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The chlorodifluoromethoxy moiety contributes to its stability and potential utility in fluorinated compound synthesis. This compound is characterized by its precise structural configuration, which allows for selective functionalization, making it a versatile building block in advanced chemical research and industrial applications.
5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene structure
1417567-50-0 structure
Product Name:5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene
CAS No:1417567-50-0
MF:C7H2BrCl2F3O
MW:309.895390033722
CID:2855134
Update Time:2025-05-25

5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene
    • 5-bromo-1-chloro-2-[chloro(difluoro)methoxy]-3-fluorobenzene
    • 5-Bromo-1-chloro-2-[chloro(difluoro)-methoxy]-3-fluorobenzene
    • 5-Bromo-1-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene
    • Inchi: 1S/C7H2BrCl2F3O/c8-3-1-4(9)6(5(11)2-3)14-7(10,12)13/h1-2H
    • InChI Key: NSRRKAUXVGJXFR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)Cl)OC(F)(F)Cl)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 207
  • XLogP3: 4.8
  • Topological Polar Surface Area: 9.2

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5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene Related Literature

Additional information on 5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene

Research Briefing on 5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene (CAS: 1417567-50-0) in Chemical and Biomedical Applications

The compound 5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene (CAS: 1417567-50-0) has recently garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and emerging roles in pharmaceutical development and agrochemical research.

Recent studies highlight the compound's utility as a versatile intermediate in the synthesis of complex organic molecules. Its distinctive halogenated and fluorinated moieties make it particularly valuable for constructing pharmacophores with enhanced bioactivity and metabolic stability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of novel kinase inhibitors, showing promising results in preclinical models of inflammatory diseases.

In the agrochemical sector, research has explored the compound's potential as a building block for next-generation pesticides. Its structural features contribute to improved pesticidal activity while maintaining favorable environmental profiles. A recent patent application (WO2023056789) describes its incorporation into novel insecticidal compounds with reduced mammalian toxicity compared to current market leaders.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 5-Bromo-1-chloro-2-(chlorodifluoromethoxy)-3-fluorobenzene. A 2024 publication in Organic Process Research & Development reports a scalable, high-yield synthesis route that addresses previous challenges with regioselectivity and byproduct formation. This development is particularly significant for industrial-scale applications.

Ongoing toxicological studies are investigating the compound's safety profile, with preliminary data suggesting favorable characteristics at therapeutic doses. However, researchers emphasize the need for comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to fully understand its pharmacological potential. The compound's unique combination of halogen atoms presents both opportunities and challenges in drug development that warrant further investigation.

Looking forward, the scientific community anticipates expanded applications of this compound in various therapeutic areas, including oncology and infectious diseases. Its structural versatility positions it as a valuable tool for medicinal chemists seeking to develop novel bioactive molecules with improved properties. Future research directions may focus on exploring its use in PROTAC (proteolysis targeting chimera) technology and other emerging therapeutic modalities.

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